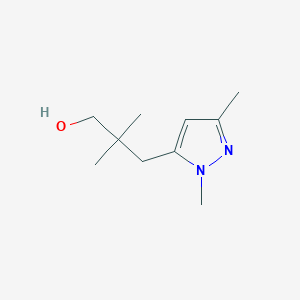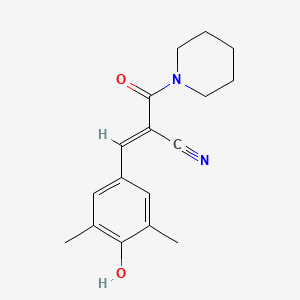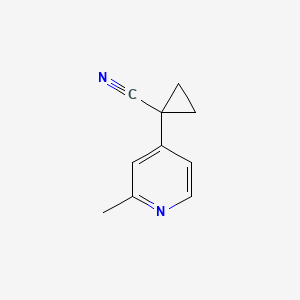
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with a methyl group at the 2-position and a nitrile group at the 4-position
Métodos De Preparación
The synthesis of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Pyridine Functionalization: The pyridine ring can be functionalized through various methods, including direct alkylation or metal-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide .
Aplicaciones Científicas De Investigación
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(2-Methylpyridin-4-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(2-Methylpyridin-4-yl)cyclopropane: Lacks the nitrile group, leading to different chemical reactivity and applications.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxamide: Contains an amide group instead of a nitrile, affecting its biological activity and chemical properties.
1-(2-Methylpyridin-4-yl)cyclopropanecarboxylic acid:
These comparisons highlight the unique features of this compound, such as its specific functional groups and structural characteristics, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(2-methylpyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-8-6-9(2-5-12-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
Clave InChI |
LOEPXGMJSWNYOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


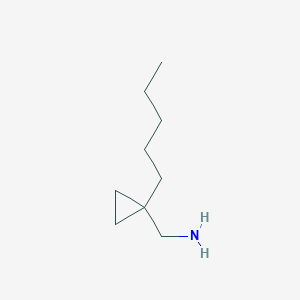
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
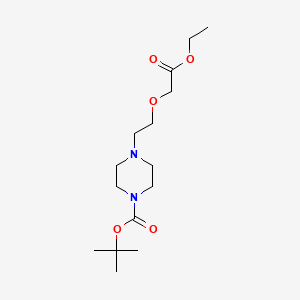
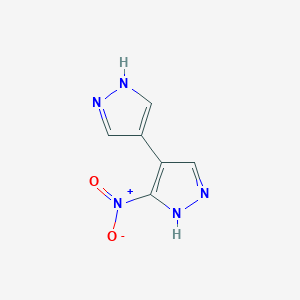
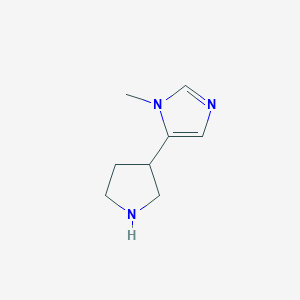


![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
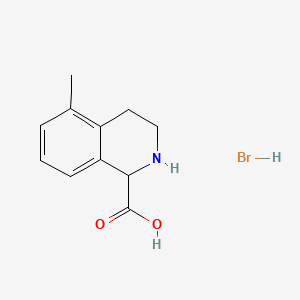
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
